molecular formula C28H33NO8 B11204275 Diethyl 1-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11204275
M. Wt: 511.6 g/mol
InChI Key: OYSBFNMTKPQOSI-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

The synthesis of 1,4-dihydropyridines typically involves the Hantzsch reaction, which is a three-component cyclocondensation reaction. This method involves the reaction of acetoacetic ester, an aldehyde, and ammonia or an amine . For the specific compound , the synthetic route would involve the use of 4-methoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde as key starting materials. The reaction conditions usually include a solvent such as ethanol and a catalyst like piperidine, under reflux conditions .

Chemical Reactions Analysis

1,4-Dihydropyridines, including 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, undergo various chemical reactions:

Scientific Research Applications

3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

Properties

Molecular Formula

C28H33NO8

Molecular Weight

511.6 g/mol

IUPAC Name

diethyl 1-[(4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H33NO8/c1-7-36-27(30)21-16-29(15-18-9-11-20(32-3)12-10-18)17-22(28(31)37-8-2)25(21)19-13-23(33-4)26(35-6)24(14-19)34-5/h9-14,16-17,25H,7-8,15H2,1-6H3

InChI Key

OYSBFNMTKPQOSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OCC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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